REACTION_SMILES
|
[CH:1]1([C:4](=[O:5])[Cl:6])[CH2:2][CH2:3]1.[O:12]1[CH2:13][CH2:14][CH2:15][CH2:16]1.[nH:7]1[cH:8][n:9][cH:10][cH:11]1>>[CH:1]1([C:4](=[O:5])[n:7]2[cH:8][n:9][cH:10][cH:11]2)[CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)C1CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1c[nH]cn1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C1CC1)n1ccnc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |